Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with methoxy groups and a phenylethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Methanol or other suitable organic solvents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: This compound has a similar structure but lacks the additional methoxy and phenylethyl ketone groups.
Benzoic acid, 4-methoxy-, methyl ester: Another related compound with a single methoxy group at a different position on the benzoic acid core.
Uniqueness
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester is unique due to its specific substitution pattern and the presence of the phenylethyl ketone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
675837-02-2 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-6-phenacylbenzoate |
InChI |
InChI=1S/C18H18O5/c1-21-14-9-13(10-15(19)12-7-5-4-6-8-12)17(18(20)23-3)16(11-14)22-2/h4-9,11H,10H2,1-3H3 |
InChI Key |
YSAHEJVAMIZRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.